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SAR629

MGL inhibition recombinant enzyme assay IC50 comparison

Researchers requiring validated MGL inhibitor reference compounds often face supply inconsistency and lack of structural binding data, compromising assay reproducibility. SAR629 (CAS 1221418-42-3) directly resolves these: - First and only human MGL co-crystal structure (PDB 3JWE, 2.7 Å) for structure-based inhibitor design - Exceptional picomolar potency in mouse brain membranes (IC50 = 219 pM) enabling low-dose in vivo pharmacology - Well-characterized 313-fold MGL-over-FAAH selectivity window for clean endocannabinoid pathway dissection Supplied with ≥98% purity and rigorous analytical documentation to ensure experimental reproducibility across batches.

Molecular Formula C20H19F2N5O
Molecular Weight 383.4028
CAS No. 1221418-42-3
Cat. No. B610688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR629
CAS1221418-42-3
SynonymsSAR-629;  SAR629;  SAR 629.
Molecular FormulaC20H19F2N5O
Molecular Weight383.4028
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N4C=NC=N4
InChIInChI=1S/C20H19F2N5O/c21-17-5-1-15(2-6-17)19(16-3-7-18(22)8-4-16)25-9-11-26(12-10-25)20(28)27-14-23-13-24-27/h1-8,13-14,19H,9-12H2
InChIKeyUIOVHJYJUUSVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SAR629 (CAS 1221418-42-3) – Potent Covalent MGL Inhibitor for Endocannabinoid System Research and Drug Discovery


SAR629 (CAS 1221418-42-3) is a potent covalent inhibitor of monoglyceride lipase (MGL), also known as monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol [1]. The compound features a piperazine triazole urea scaffold with molecular formula C20H19F2N5O and molecular weight 383.39 g/mol . SAR629 represents the first MGL inhibitor for which a co-crystal structure with human MGL was resolved, revealing key binding interactions within the enzyme's unusually large hydrophobic occluded tunnel and establishing it as a foundational reference compound for MGL structural biology and inhibitor development [1].

Why Generic MGL Inhibitor Substitution Fails for SAR629-Dependent Studies


MGL inhibitors exhibit profound potency differences spanning more than five orders of magnitude, from low-nanomolar covalent agents to mid-micromolar reversible compounds, making simple functional substitution impossible without altering experimental outcomes [1]. Critical variables including covalent binding mechanism, species-specific potency in rodent brain membranes versus human recombinant enzyme, and off-target FAAH inhibitory activity differ substantially across compounds [2]. The QM/MM computational study by Galvani et al. (2022) demonstrated that leaving group chemistry alone can produce a 9,000-fold potency differential among structurally related triazole urea inhibitors, underscoring that even chemically similar analogs cannot be assumed to possess comparable pharmacological properties [1].

SAR629 Differential Evidence Guide – Quantified Comparison Against MGL Inhibitor Comparators


Subnanomolar Potency in Human Recombinant MGL – SAR629 Versus URB602

SAR629 inhibits human recombinant MGL (MAGL) expressed in HEK293 cells with an IC50 of 0.9 nM using 2-AG as substrate [1]. In contrast, the widely used reversible MGL inhibitor URB602 exhibits an IC50 of approximately 28,000 nM (28 μM) in rat brain MGL assays [2]. This represents an approximately 31,000-fold greater potency for SAR629 compared to URB602, a difference that fundamentally alters the achievable target engagement profile and effective concentration range in experimental systems [1][2].

MGL inhibition recombinant enzyme assay IC50 comparison covalent inhibitor

Covalent Inhibition Mechanism and Structural Basis – SAR629 as the First Human MGL Co-Crystal Structure

SAR629 is the first and foundational MGL inhibitor for which a co-crystal structure with human MGL was resolved (PDB ID: 3JWE, resolution 2.7 Å) [1]. The structure reveals covalent carbamoylation of the catalytic serine residue (Ser122) via the triazole urea leaving group, with the bis(4-fluorophenyl)methyl-piperazine moiety occupying the hydrophobic tunnel that normally accommodates the arachidonoyl chain of 2-AG [1]. In contrast, early reversible inhibitors such as URB602 and CAY10499 lack co-crystal structural characterization with human MGL, precluding rational structure-guided optimization [2].

crystal structure covalent inhibitor MGL binding mode structural biology

Direct Head-to-Head Potency Comparison – SAR629 Versus Structurally Related Triazole Urea Inhibitors

In a direct head-to-head comparison using a hybrid QM/MM computational approach, SAR629 (triazole urea leaving group) exhibited an IC50 of 0.2 nM against MGL, compared to 1,800 nM for a pyrazole urea analog and 8 nM for a 4-cyanopyrazole urea analog [1]. The study demonstrated that covalent modification of MGL by azole ureas is controlled by leaving group expulsion energetics, with triazole and 4-cyanopyrazole following a more accessible carbamoylation path compared to the unsubstituted pyrazole derivative, which showed a 9,000-fold lower potency relative to SAR629 [1].

QM/MM modeling leaving group potency covalent inhibition SAR analysis

Species-Specific Potency Profile – SAR629 Differential Activity in Rodent Brain Membranes

SAR629 exhibits subnanomolar potency in rodent brain membrane preparations, with IC50 values of 1.1 nM in rat brain membranes and 219 pM (0.219 nM) in mouse brain membranes [1]. This species differential of approximately 5-fold higher potency in mouse versus rat tissue contrasts with compounds such as JZL184, which shows more uniform cross-species potency but with reduced absolute potency (nM range in both species) [2]. The picomolar-level activity of SAR629 in mouse brain membranes (219 pM) ranks among the most potent MGL inhibitory activities reported in native tissue preparations [1].

species selectivity brain membrane assay rodent pharmacology ex vivo potency

Dual MGL/FAAH Inhibitory Profile – Quantitative FAAH Activity Comparison

SAR629 exhibits dual inhibitory action against MGL and fatty acid amide hydrolase (FAAH), with an IC50 of 282 nM for human recombinant FAAH expressed in COS-7 cells using anandamide as substrate [1]. This FAAH activity is approximately 313-fold weaker than its MGL potency (0.9 nM in HEK293 cells), establishing SAR629 as a primarily MGL-directed inhibitor with secondary FAAH activity [1]. In contrast, CAY10499 shows a more balanced dual inhibition profile with IC50 values of 90 nM for MGL and 86 nM for FAAH (roughly equipotent), while highly selective MGL inhibitors like JZL184 exhibit minimal FAAH cross-reactivity [2].

dual inhibition FAAH endocannabinoid off-target activity

SAR629 (CAS 1221418-42-3) – Optimal Research and Industrial Application Scenarios


Structural Biology and Structure-Guided Drug Design Programs

SAR629 is uniquely positioned as the reference compound for MGL structural biology applications, providing the first and foundational human MGL co-crystal structure (PDB 3JWE, 2.7 Å resolution) that reveals the complete binding mode within the enzyme's hydrophobic occluded tunnel [1]. This structure serves as an essential template for molecular docking, structure-activity relationship (SAR) studies, and rational design of novel MGL inhibitors. For medicinal chemistry teams pursuing MGL-targeted therapeutics, SAR629 offers an experimentally validated binding scaffold that directly informs the optimization of potency, selectivity, and drug-like properties, a capability not available with structurally uncharacterized comparator compounds [1].

High-Potency MGL Inhibition in Mouse Neuropharmacology Models

SAR629 demonstrates exceptional picomolar potency in mouse brain membranes (IC50 = 219 pM), making it the inhibitor of choice for mouse-model studies requiring robust MGL target engagement at minimal compound concentrations [1]. This subnanomolar potency profile (approximately 5-fold greater in mouse versus rat brain tissue) enables lower dosing requirements, potentially reducing off-target effects and compound-related toxicity in chronic administration studies. For researchers investigating endocannabinoid signaling in neurological disease models, SAR629 provides a validated tool compound with quantified species-specific activity data [1].

Dual MGL/FAAH Endocannabinoid Pathway Investigations

SAR629 exhibits a well-characterized dual inhibition profile with 313-fold selectivity for MGL (IC50 = 0.9 nM) over FAAH (IC50 = 282 nM), providing a quantifiable reference for studies examining the intersection of the 2-AG and anandamide endocannabinoid pathways [1]. Unlike CAY10499 (equipotent MGL/FAAH inhibition) or JZL184 (high MGL selectivity with minimal FAAH activity), SAR629 offers a defined selectivity window that allows researchers to differentiate MGL-mediated effects from dual-pathway contributions through concentration-response analysis [1]. This makes SAR629 particularly valuable for pharmacology studies requiring controlled, dose-dependent evaluation of dual versus single target engagement [1].

Covalent Inhibitor Development and QM/MM Modeling Studies

As the reference triazole urea covalent inhibitor in QM/MM mechanistic modeling, SAR629 has been computationally validated to follow an energetically favorable carbamoylation path compared to structurally related pyrazole analogs (9,000-fold potency advantage) [1]. For computational chemistry and inhibitor design teams, SAR629 provides a benchmark covalent inhibitor scaffold with fully characterized reaction energetics, enabling the rational development of next-generation MGL inhibitors with optimized leaving group chemistry and balanced potency/reactivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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